

# Preclinical Safety and Toxicology of Finafloxacin: A Technical Guide

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## Compound of Interest

Compound Name: *Finafloxacin*

Cat. No.: *B1662518*

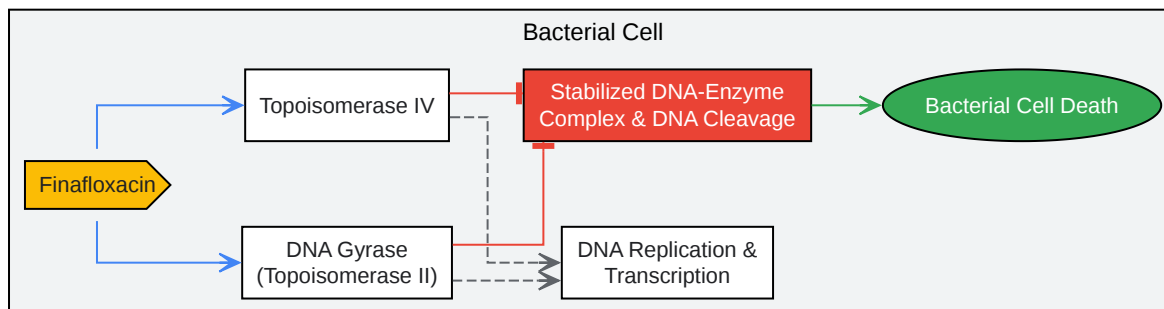
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## Introduction

**Finafloxacin** is a fluoroquinolone antibiotic belonging to the 8-cyano subclass, distinguished by its enhanced bactericidal activity in acidic environments (pH 5.0-6.0).[1] This unique property makes it a valuable agent against infections in acidified tissues. Its mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, **finafloxacin** blocks DNA strand passage and induces double-strand breaks, ultimately leading to bacterial cell death.[2][3] While approved for topical otic use in treating acute otitis externa caused by *Pseudomonas aeruginosa* and *Staphylococcus aureus*, its preclinical toxicological profile for systemic exposure reveals important considerations for its broader development.[2][4] This guide provides an in-depth summary of the preclinical safety and toxicology data for **finafloxacin**.

## Mechanism of Action

**Finafloxacin** exerts its antibacterial effect by targeting both DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA and is essential for relieving torsional stress during replication. In Gram-positive bacteria, topoisomerase IV is the main target, responsible for decatenating replicated daughter chromosomes.[1][5] **Finafloxacin's** ability to inhibit both enzymes contributes to its broad-spectrum activity and a low propensity for the development of resistance.[5]



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**Finafloxacin's** dual inhibition of bacterial topoisomerases.

## Genotoxicity and Mutagenicity

**Finafloxacin** has demonstrated genotoxic and clastogenic properties in a range of in vitro and in vivo assays.[2] These findings are a significant aspect of its toxicological profile.

### Data Summary

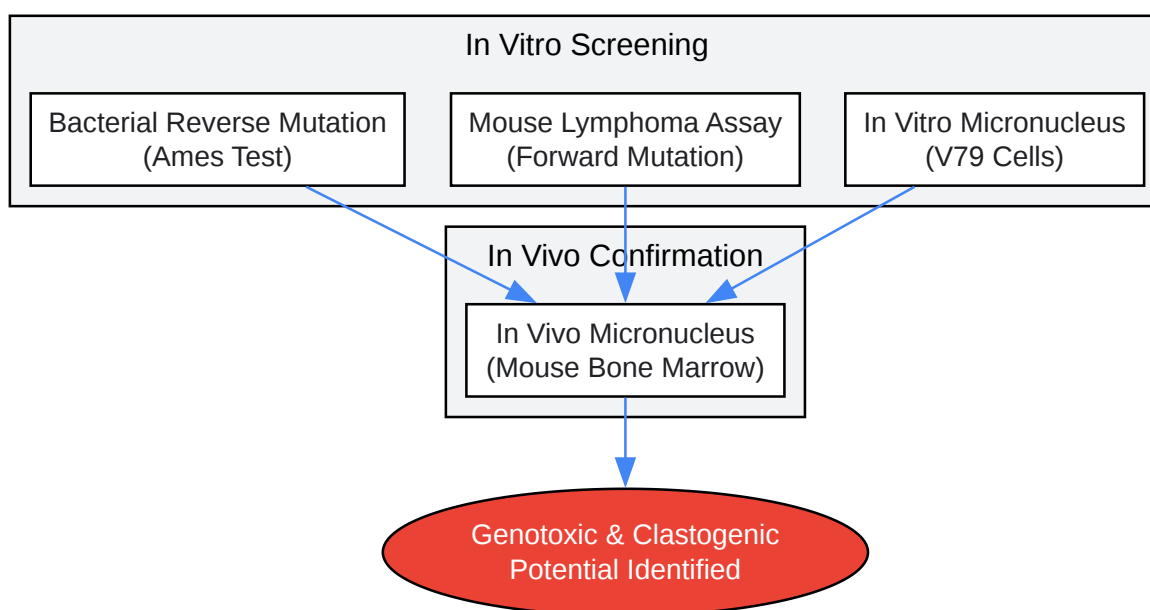
The table below summarizes the key findings from the genotoxicity and mutagenicity studies conducted on **finafloxacin**.

Assay Type	Test System	Metabolic Activation	Result	Citation
In Vitro				
Bacterial Reverse Mutation (Ames)	S. typhimurium (Strain TA102)	With and Without	Positive	[6][7]
Mammalian Cell Forward Mutation	Mouse Lymphoma Cells	With and Without	Positive	[6][7]
Mutagenicity Assay	V79 Chinese Hamster Lung Cells	With and Without	Positive	[6][7]
Micronucleus Test	V79 Chinese Hamster Lung Cells	With and Without	Positive	[6][7]
In Vivo				
Micronucleus Test	Mouse Bone Marrow	N/A	Positive (Clastogenic)	[6][7]

## Experimental Protocols

**Bacterial Reverse Mutation Assay (Ames Test)** This assay was conducted to evaluate the potential of **finafloxacin** to induce gene mutations. Histidine-dependent auxotrophic strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of *Escherichia coli* (e.g., WP2 uvrA) were used.[8][9] The test was performed using the plate incorporation method, both with and without a mammalian metabolic activation system (rat liver S9 fraction).[8] Bacteria, the test article at various concentrations, and either S9 mix or a buffer were combined in molten top agar and poured onto minimal glucose agar plates.[9][10] After incubation at 37°C for 48-72 hours, the number of revertant colonies (colonies that regained the ability to synthesize the required amino acid) was counted. A significant, dose-dependent increase in revertant colonies compared to the solvent control indicated a positive result.[10][11]

**In Vitro Mammalian Cell Micronucleus Test** This test assesses the clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) potential of a substance.[12][13] Chinese Hamster Lung (V79) cells were cultured and exposed to various concentrations of **finafloxacin** for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[14][15] To ensure that only cells that have undergone mitosis are scored, the cytokinesis inhibitor cytochalasin B was added to the culture medium, resulting in binucleated cells.[13][14] Following the exposure and a recovery period, cells were harvested, fixed, and stained. A minimum of 2000 binucleated cells per concentration were scored for the presence of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes.[14] A significant, dose-related increase in the frequency of micronucleated cells indicated a positive clastogenic or aneugenic effect.[6][7]



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Workflow for assessing the genotoxic potential of **Finafloxacin**.

## Carcinogenicity

Long-term animal carcinogenicity studies have not been conducted for **finafloxacin**.[7] This is considered acceptable for its approved indication as a topical otic suspension for short-term use (7 days), where systemic exposure is minimal.[16]

## Reproductive and Developmental Toxicology

Preclinical studies revealed significant effects of **finafloxacin** on fertility and embryofetal development following systemic administration.

Data Summary

Study Type	Species	Route	NOAEL (mg/kg/day)	Key Findings at Effect Doses	Citation
Fertility	Rat	Oral	100	At 500 mg/kg/day: Complete male infertility, low sperm count, and immobility.	<a href="#">[4]</a> <a href="#">[6]</a>
Sperm Toxicity	Rat	IV	30	Sperm toxicity confirmed in general toxicity studies.	<a href="#">[6]</a>
Embryofetal Development	Rat	Oral	30 (Developmental)	At 100 mg/kg: Exencephaly observed in one fetus.	<a href="#">[6]</a> <a href="#">[7]</a>
Embryofetal Development	Rabbit	Oral / IV	<1 (Developmental)	Teratogenic. Fetal toxicity at $\geq 1$ mg/kg including neural tube defects (exencephaly, spina bifida), skeletal anomalies, and limb anomalies (phocomelia).	<a href="#">[4]</a> <a href="#">[7]</a>

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Lactation	Rat	Oral	Not Established	Finafloxacin was identified in the milk of nursing rats.	[7]
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## Experimental Protocols

**Rat Fertility and Early Embryonic Development Study** This study was designed to evaluate the effects of **finafloxacin** on male and female reproductive performance and early embryonic development.[17] Adult male and female Sprague-Dawley rats were administered **finafloxacin** via oral gavage for a pre-mating period (e.g., males for 4 weeks, females for 2 weeks) and continuing through mating.[18][19] Females continued to be dosed through gestation day 7. Endpoints evaluated included mating performance, fertility indices, number of corpora lutea, implantation sites, and embryo viability.[17] At termination, males were evaluated for reproductive organ weights and sperm parameters (motility, concentration, morphology).[19] The No-Observed-Adverse-Effect Level (NOAEL) for fertility was determined to be 100 mg/kg/day.[4]

**Rabbit Embryofetal Development Study** This teratogenicity study was conducted to assess the potential of **finafloxacin** to induce developmental toxicity during organogenesis.[20] Groups of timed-pregnant New Zealand White rabbits were administered **finafloxacin** daily via oral gavage during the period of major organogenesis (e.g., Gestation Day 7 through 19).[21][22] Does were monitored for clinical signs of toxicity, body weight changes, and food consumption. On approximately Gestation Day 29, does were euthanized, and a Caesarean section was performed.[23] Uterine contents were examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal malformations and variations. **Finafloxacin** was found to be teratogenic, with fetal toxicity observed at the lowest dose tested (1 mg/kg/day).[7]

## General and In Vitro Toxicology

### Local Tolerance and Systemic Toxicity

The safety of **finafloxacin** for its approved topical otic indication was supported by local tolerance studies in rabbits.[16] Systemic toxicity was evaluated in both rodents and non-

rodents (dogs).

Study Type	Species	Duration	Route	NOAEL (mg/kg/day)	Key Findings	Citation
Local Tolerance	Rabbit	14 Days	Topical Otic	1.2% (~2.78)	Minimal-to-mild local irritation.	[16]
Systemic Toxicity	Dog	Subchronic	N/A	30	Joint/cartilage defects (reversible)	[4]
Systemic Toxicity	Rat	Subchronic	N/A	100	Centrilobular hepatocellular hypertrophy in females (reversible)	[4]

Experimental Protocol: 14-Day Repeated Dose Dermal (Otic) Toxicity Study In compliance with Good Laboratory Practices (GLP), two 14-day studies were conducted in New Zealand White rabbits to assess the local and systemic toxicity of **finafloxacin** otic suspension.[16] The test article was instilled twice daily into the external auditory canal of the rabbits.[16] Animals were observed daily for clinical signs of toxicity and local irritation at the application site. Body weights were recorded periodically. At the end of the 14-day treatment period, animals were euthanized, and blood samples were collected for hematology and clinical chemistry analysis. [16] A full necropsy was performed, with comprehensive histopathological examination of the ear structures (external, middle, and inner) and major organs.[16] The studies established a NOAEL for systemic toxicity at the highest doses tested, with only minimal local irritation observed.[16]

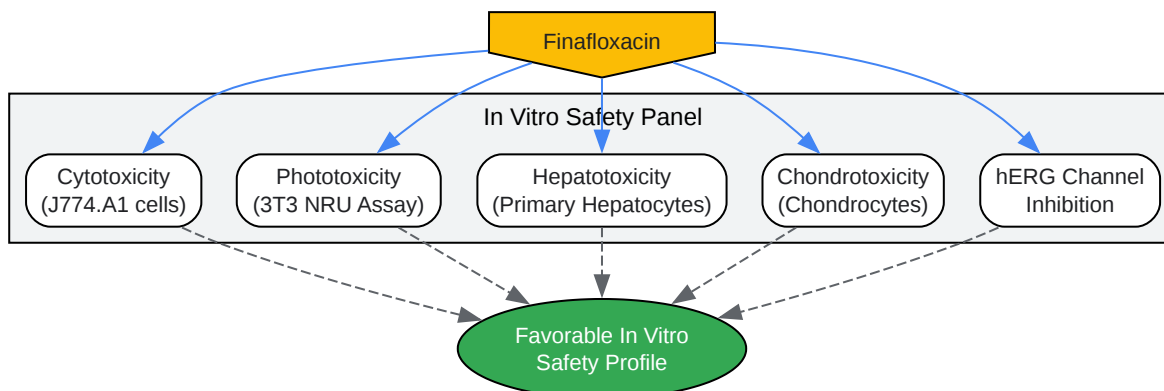


## In Vitro Toxicology Profile

An in vitro screening panel was used to assess **finafloxacin**'s potential for common class-related toxicities alongside comparator fluoroquinolones.

Assay Type	Test System	Endpoint	Result
Cytotoxicity	J774.A1 Mouse Macrophages	Cell Viability (Neutral Red Uptake)	Low potential (EC50 = 100 µg/mL)
Phototoxicity	Balb/c 3T3 Mouse Fibroblasts	Photo-Irritation-Factor (PIF)	Non-phototoxic (EC50 >100 µg/mL)
Hepatotoxicity	Rat Hepatocytes	Alanine Aminotransferase (ALT) Leakage	Low potential
Chondrotoxicity	Dog and Human Chondrocytes	Cell Viability	No effect observed
hERG Inhibition	hERG-transfected cells	Ion Channel Current	NOEC = 10 µg/mL (dog), 30 µg/mL (human)

**Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test** This assay is designed to predict the photoirritation potential of a substance.<sup>[24][25]</sup> Balb/c 3T3 mouse fibroblasts were seeded in two 96-well plates and cultured for 24 hours to form a monolayer.<sup>[26]</sup> The cells in both plates were then treated with eight different concentrations of **finafloxacin** for one hour. Subsequently, one plate was exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm<sup>2</sup>), while the duplicate plate was kept in the dark.<sup>[26][27]</sup> After exposure, the treatment medium was replaced with culture medium, and the cells were incubated for another 24 hours. Cell viability was then determined by measuring the uptake of the vital dye Neutral Red.<sup>[25]</sup> The phototoxic potential was evaluated by comparing the cytotoxicity (IC50 values) in the presence versus the absence of UVA light. **Finafloxacin** was classified as non-phototoxic.



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In vitro screening panel for **Finafloxacin** safety assessment.

## Conclusion

The preclinical toxicological profile of **finafloxacin** is well-characterized. For its approved topical otic indication, **finafloxacin** demonstrates a high margin of safety, with minimal local irritation and negligible systemic exposure.[16] However, preclinical studies involving systemic administration reveal significant findings, including positive genotoxicity and clastogenicity, and adverse effects on male fertility and embryofetal development in animal models.[2][7] The in vitro safety panel did not indicate a high potential for cytotoxicity, phototoxicity, or cardiotoxicity, suggesting a favorable profile concerning some common fluoroquinolone-associated adverse effects. These data are critical for drug development professionals in assessing the risk-benefit profile for potential future systemic indications of **finafloxacin**.

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## References

- 1. Modern Medicines: Finafloxacin | DNA Gyrase Inhibitor | DNA Topoisomerase IV Inhibitor | Treatment of Acute Otitis Externa | Treatment for Urinary Tract Infections (UTIs) [ayurpooja.blogspot.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Xtoro (Finafloxacin Otic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. enamine.net [enamine.net]
- 9. bulldog-bio.com [bulldog-bio.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 12. oecd.org [oecd.org]
- 13. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. fda.gov [fda.gov]
- 19. Fertility and early embryonic development toxicity and toxicokinetic study of KFP-H008 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. ag.state.mn.us [ag.state.mn.us]
- 22. Embryo-fetal development studies with the dietary supplement vinpocetine in the rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An embryo-fetal development toxicity study with dimethylaminoethyl ginkgolide B in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. nucro-technics.com [nucro-technics.com]
- 26. iivs.org [iivs.org]
- 27. enfo.hu [enfo.hu]
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